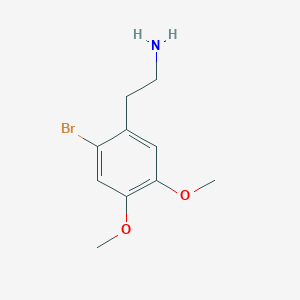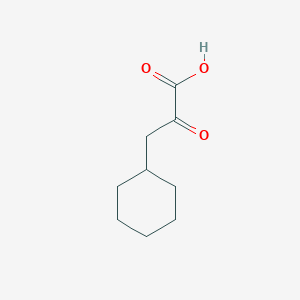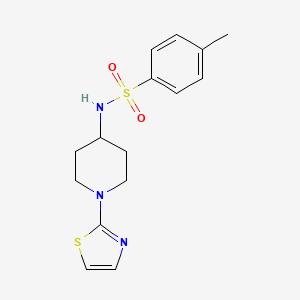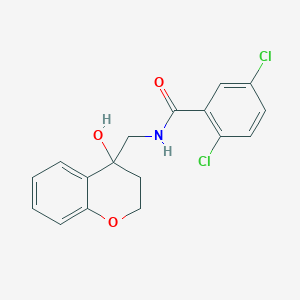
2-Bromo-4,5-dimethoxyphenethylamine
カタログ番号 B2812466
CAS番号:
63375-81-5
分子量: 260.131
InChIキー: WGAFQMMKTNUYDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B, is a synthetic psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin in 1974 . The substance is mainly used as a recreational drug and is intended for research and forensic applications .
Synthesis Analysis
2C-B was synthesized from 2,5-dimethoxybenzaldehyde by Alexander Shulgin in 1974 . There is limited information on the definitive identification of this drug from street samples .Molecular Structure Analysis
The molecular formula of 2-Bromo-4,5-dimethoxyphenethylamine is C10H14BrNO2 . Its average mass is 260.128 Da and its monoisotopic mass is 259.020782 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4,5-dimethoxyphenethylamine include a molecular formula of C10H14BrNO2, an average mass of 260.128 Da, and a monoisotopic mass of 259.020782 Da .科学的研究の応用
Metabolic Pathways
- Metabolism in Different Species : 2-Bromo-4,5-dimethoxyphenethylamine (referred to as 2C-B) has been studied for its metabolism in various species, including humans. In hepatocytes from different species, oxidative deamination results in metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Notably, an unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP), was identified exclusively in mouse hepatocytes, and the metabolism showed significant interspecies differences (Carmo et al., 2005).
Disposition in Rat Tissues
- Kinetic Profile in Rats : In rats, 2C-B showed a half-life of 1.1 hours and an estimated volume of distribution of 16L/kg. The compound and its major metabolite, 4-bromo-2-hydroxy-5-methoxyphenethylamine, were found in various tissues, including the lung, brain, and liver. The compound's ability to penetrate the blood-brain barrier without significant delay was also noted (Rohanová et al., 2008).
Urinary Metabolites Identification
- Metabolites in Urine : In vivo metabolism of 2C-B in rats led to the identification of several metabolites in urine. This included metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest two primary metabolic pathways for 2C-B in rats: one involving deamination followed by reduction or oxidation, and the other involving demethylation followed by acetylation of the amino group (Kanamori et al., 2002).
In Vitro Human Hepatocyte Studies
- Human Hepatocyte Metabolism Model : The metabolism of 2C-B has been studied using three-dimensional human hepatocyte culture systems. This approach is crucial for understanding the human metabolism of new psychoactive substances, particularly when in vivo human experiments are not feasible. The metabolites produced were measured using advanced techniques like liquid chromatography–tandem mass spectrometry (Kanamori et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFQMMKTNUYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979532 | |
| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxyphenethylamine | |
CAS RN |
63375-81-5 | |
| Record name | 6-Bromo-3,4-dmpea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Br-4,5-DMPEA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Bromine (1.1 mL, 22 mmol) in acetic acid (10 mL) was slowly added into a vigorously stirred solution of 2-(3,4-dimethoxyphenyl)ethylamine (3.4 mL, 20 mmol) in 50 mL acetic acid. 2-bromo-4,5-dimethoxylbenzeneethanamine precipitated out after 15 minutes. The mixture was stirred for another two hours, filtered, and washed with dichloromethane 10 mL×3 and petroleum ether 10 mL×3. The resulting solid was taken up in water and the pH was brought to 10 with aqueous KOH solution. Extraction with dichloromethane followed by evaporation of the solvent yielded 4.12 g (78%) 2-Bromo-4,5-dimethoxylbenzeneethanamine. The crude product was dried under dynamic vacuum overnight and used without further purification.




Yield
78%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)
![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)


![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)

![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)
![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)
